molecular formula C10H6FN3O B4962023 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B4962023
M. Wt: 203.17 g/mol
InChI Key: PMKRMHRCMZPPID-UHFFFAOYSA-N
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Description

6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It belongs to the pyrazolo[4,3-c]quinolin-3-one family, a scaffold known for a diverse range of therapeutic activities, including anti-inflammatory, anti-viral, and notably, anti-cancer properties . Synthetic methods providing access to this core structure are considered immensely valuable for developing new drug candidates . Compounds within this class have been investigated as potent inhibitors of phosphodiesterase 5A (PDE5A), an enzyme that hydrolyzes cGMP and is an important target in several physiological and pathological pathways . Furthermore, incorporating a fluorine atom into the quinoline core is a common strategy in drug design, as it can improve metabolic stability, enhance membrane permeability, and increase binding affinity to biological targets . Researchers are exploring this specific compound and its derivatives primarily in oncology research, given the demonstrated cytotoxicity of related molecules against cancer cell lines such as HCT116 (colon carcinoma) . It is also a key intermediate for synthesizing more complex molecules for probing biological systems. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-fluoro-1,2-dihydropyrazolo[4,3-c]quinolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3O/c11-7-3-1-2-5-8-6(4-12-9(5)7)10(15)14-13-8/h1-4H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKRMHRCMZPPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)F)C(=O)NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, followed by cyclization to form the desired pyrazoloquinoline structure . The reaction is usually catalyzed by acids such as Yb(OTf)3 and carried out in solvents like 1,2-dichloroethane at elevated temperatures (around 84°C) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on factors such as yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and more efficient catalysts to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Overview

6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This compound belongs to the pyrazoloquinoline family and is characterized by a fused pyrazole and quinoline ring system with a fluorine atom at the 6th position. Its applications span across chemistry, biology, and medicinal research.

Chemistry

In chemical research, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with potential applications in various domains.

The biological activities of this compound have been extensively studied:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various pathogens.
  • Anticancer Activity : Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, studies have shown IC50 values ranging from 7.01 µM (HeLa) to 14.31 µM (MCF-7), suggesting its potential as an anticancer agent by disrupting microtubule dynamics and inhibiting topoisomerase II activity.

Medicinal Chemistry

In medicinal chemistry, the compound's potential therapeutic effects are being explored. Its ability to interact with specific molecular targets in biological systems makes it a candidate for drug development aimed at treating various diseases.

Industrial Applications

In industry, this compound may be utilized in developing new materials with specific properties such as fluorescence or conductivity.

Case Studies

Several studies have documented the biological effects of this compound:

  • Cell Line Studies : In vitro studies have shown that derivatives can significantly inhibit cell growth in cancer cell lines.
  • Mechanistic Studies : Research has linked anticancer effects to disruptions in cellular processes such as microtubule dynamics.

Mechanism of Action

The mechanism of action of 6-fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact pathways and molecular targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The pyrazolo[4,3-c]quinolin-3-one nucleus serves as a common framework for numerous analogs, with substituent variations at positions 2, 6, 7, and 8 dictating pharmacological activity. Key derivatives include:

Compound Substituents Key Features
6-Fluoro derivative 6-Fluoro Potential enhanced metabolic stability and altered receptor affinity due to fluorine.
CGS 9895 2-(4-Methoxyphenyl) High-affinity GABAA receptor ligand; acts as a benzodiazepine-site antagonist .
DK-I-56-1 7-Methoxy, 2-(4-methoxy-d3-phenyl) (deuterated) Improved metabolic stability via deuteration; selective α6β2/3γ2 GABAA modulator .
8-Chloro derivative (8k) 8-Chloro, 2-(4-methoxyphenyl) Chlorine at C8 enhances binding affinity; purity >98% confirmed by NMR .
7-Trifluoromethyl 7-Trifluoromethyl Increased steric bulk; potential anticancer activity via topoisomerase inhibition .
PQ-69 4-(Butylamino)-2-(3-fluorophenyl) Adenosine A1 receptor inverse agonist (Ki = 0.96 nM); high metabolic stability .

Substituent Effects on Activity:

  • Fluorine vs. Chlorine/Methoxy: Fluorine’s electronegativity may enhance binding pocket interactions compared to bulkier groups like methoxy or chloro. For example, 8-chloro derivatives (e.g., 8k) exhibit strong GABAA affinity (Ki in nM range), while deuterated methoxy analogs (e.g., DK-I-56-1) prioritize metabolic stability .
  • Positional Influence: Fluorine at C6 (target compound) vs. C7 or C8 alters steric and electronic interactions. C7 substituents (e.g., DK-I-56-1) are critical for α6β2/3γ2 receptor selectivity .

Pharmacological Profiles

  • GABAA Receptor Modulation: CGS 9895 shows nanomolar affinity (Ki ~10–50 nM) for the benzodiazepine-binding site but acts as a null modulator . DK-I-56-1 demonstrates functional selectivity for α6-containing receptors (EC50 ~1–5 µM) and improved metabolic half-life due to deuteration . 8-Benzyloxy derivatives (e.g., 8-(benzyloxy)-2-phenyl) exhibit agonist activity at GABAA receptors, highlighting the role of substituent bulk in efficacy .
  • Non-GABAA Targets: PQ-69 targets adenosine A1 receptors (Ki = 0.96 nM) with >1,000-fold selectivity over A3 receptors, unlike most pyrazoloquinolinones .

Metabolic and Physicochemical Properties

  • Deuterated Analogs (e.g., DK-I-60-3): Deuteration of methoxy groups retards O-demethylation, enhancing metabolic stability. However, poor solubility (e.g., DK-I-56-1) necessitates nanocrystal formulations .
  • Fluorinated vs. Chlorinated Derivatives: Fluorine’s smaller size and lower lipophilicity (compared to chlorine) may improve solubility but reduce membrane permeability. For example, 8-chloro derivatives (8k) exhibit >98% purity but unquantified solubility .

Therapeutic Potential

  • Neuropsychiatric Disorders: Deuterated analogs (DK-I series) are prioritized for neuropathic pain and anxiety due to α6β2/3γ2 selectivity .
  • Oncology: 7-Trifluoromethyl and 8-fluoro derivatives (e.g., US Patent 5334595) are explored as topoisomerase inhibitors .

Biological Activity

6-Fluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one is a heterocyclic compound belonging to the pyrazoloquinoline family. Its unique structure, characterized by a fused pyrazole and quinoline ring system with a fluorine atom at the 6th position, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

The compound can be represented by the following molecular formula:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H6FN3O
Molecular Weight201.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes involved in cell proliferation, leading to its potential anticancer effects. The fluorine substitution can enhance binding affinity to various targets due to its electronegative nature.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 7.01 µM (HeLa) to 14.31 µM (MCF-7) .
  • Mechanism : The anticancer effects are often linked to the disruption of microtubule dynamics and inhibition of topoisomerase II activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Assays : Studies have reported that pyrazoloquinoline derivatives exhibit activity against a range of bacterial and fungal strains. The exact mechanisms may involve interference with cell wall synthesis or nucleic acid metabolism.

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on tumor cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The study utilized FACS and immunofluorescence microscopy to analyze apoptosis induction in treated cells .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial efficacy of pyrazoloquinoline derivatives against resistant bacterial strains. The study found that certain derivatives exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values (µM)
AnticancerInhibition of cell proliferation7.01 - 14.31
AntimicrobialBacterial and fungal inhibitionVaries by strain

Q & A

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects. For example, the fluorine atom at C6 deshields adjacent protons, causing distinct splitting patterns (e.g., δ 8.74 ppm for H8 in deuterated analogs) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at 330.0832 for 8-chloro-2-(6-methoxy-d3-pyridin-3-yl) derivatives) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

How does the 6-fluoro substituent influence binding affinity and functional selectivity at GABAA_AA​ and adenosine A1 receptors?

Advanced Research Question

  • GABAA_A Receptors : Fluorine enhances lipophilicity, improving membrane permeability. Pyrazoloquinolinones with 6-fluoro substitutions show higher α1β3γ2 affinity (Ki < 10 nM) compared to non-fluorinated analogs. Efficacy is modulated via GABA shift ratios (e.g., 2–3-fold shifts indicate partial agonism) .
  • Adenosine A1 Receptors : Fluorine at C6 increases metabolic stability. PQ-69 (a related fluoro-pyrazoloquinolinone) exhibits Ki = 0.96 nM for A1AR, with >1,000-fold selectivity over A3AR. In vivo, it shows prolonged half-life due to reduced CYP450 metabolism .

What structure-activity relationship (SAR) trends govern the pharmacological activity of 6-fluoro-pyrazoloquinolinones?

Advanced Research Question

  • Substituent Position : Fluorine at C6 enhances receptor binding but reduces solubility. Methoxy groups at C8 improve bioavailability (e.g., 8-methoxy-d3 derivatives achieve 99.9% purity) .
  • Deuteration : Deuterated analogs (e.g., 8-methoxy-d3) show improved metabolic stability (t1/2_{1/2} = 8.2 hrs vs. 3.5 hrs for non-deuterated) by slowing hepatic clearance .
  • Data Contradictions : Some studies report conflicting EC50_{50} values (e.g., α1β3γ2 efficacy varies by >50% across labs), likely due to assay conditions (e.g., Xenopus oocyte vs. mammalian cell models) .

How can nanocrystal dispersions improve the bioavailability of 6-fluoro-pyrazoloquinolinones, and what formulation parameters are critical?

Advanced Research Question

  • Freeze-Drying Optimization : Nanocrystal dispersions of deuterated analogs (e.g., DK-I-56-1) use cryoprotectants (trehalose, 5% w/v) and lyophilization cycles (-50°C primary drying, 25°C secondary drying) to stabilize particle size (150–200 nm) and prevent aggregation .
  • In Vivo Performance : Nanocrystals increase oral bioavailability by 3-fold (AUC = 450 ng·h/mL vs. 150 ng·h/mL for crystalline forms) due to enhanced dissolution rates .

What methodologies resolve contradictions in reported receptor binding data for pyrazoloquinolinones?

Advanced Research Question

  • Assay Standardization : Use recombinant receptors (e.g., α1β3γ2 expressed in HEK293 cells) with consistent GTPγS binding protocols to minimize variability .
  • Data Normalization : Compare efficacy relative to reference ligands (e.g., diazepam for GABAA_A, DPCPX for A1AR) and apply statistical weighting (e.g., SEM < 15% for n ≥ 8 replicates) .

How do deuterated 6-fluoro-pyrazoloquinolinones compare to non-deuterated analogs in pharmacokinetic and toxicity studies?

Advanced Research Question

  • Metabolic Stability : Deuteration at methoxy groups (e.g., 8-methoxy-d3) reduces CYP2D6-mediated oxidation, increasing t1/2_{1/2} from 3.5 to 8.2 hrs in rat models .
  • Toxicity Profiles : Deuterated analogs show lower hepatotoxicity (ALT levels 25 U/L vs. 45 U/L) due to reduced reactive metabolite formation .

What computational models predict the binding modes of 6-fluoro-pyrazoloquinolinones to kinase targets?

Advanced Research Question

  • Docking Studies : Molecular dynamics simulations (AMBER force field) reveal fluorine’s role in stabilizing hydrogen bonds with kinase ATP pockets (e.g., CDK2: ΔG = -9.8 kcal/mol) .
  • QSAR Models : Hammett constants (σ = 0.78 for 6-F) correlate with inhibitory activity (R2^2 = 0.91) against Wee1 kinase .

Tables for Key Data

Property Value Reference
GABAA_A α1β3γ2 Ki2.3 ± 0.5 nM
Adenosine A1AR Ki0.96 nM
Metabolic t1/2_{1/2} (Deut.)8.2 hrs
Nanocrystal Bioavailability3-fold increase vs. crystalline

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